1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione
Description
This compound, commonly known as Trifluridine (chemical formula: C₁₀H₁₁F₃N₂O₅, molecular weight: 296.2 g/mol), is a fluorinated thymidine analog synthesized as a derivative of 5-fluoro-2'-deoxyuridine (FUdR) . It acts as an antiviral and anticancer agent through two primary mechanisms:
Thymidylate Synthase (TS) Inhibition: Upon phosphorylation, Trifluridine competes with thymidine triphosphate (dTTP) to inhibit TS, a critical enzyme in DNA synthesis .
DNA Incorporation: The trifluoromethyl group enables incorporation into DNA, leading to chain termination and impaired replication .
Trifluridine is clinically used to treat herpes simplex virus (HSV) keratitis and shows activity against poxviruses .
Properties
IUPAC Name |
1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O5/c11-10(12,13)4-2-15(9(19)14-8(4)18)7-1-5(17)6(3-16)20-7/h2,5-7,16-17H,1,3H2,(H,14,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQQQLOSPVPRAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10859081 | |
| Record name | 1-(2-Deoxypentofuranosyl)-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10859081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70-00-8, 7057-42-3 | |
| Record name | Trifluridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529182 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC97117 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97117 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Trifluridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75520 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Nucleoside Coupling via Vorbrüggen Glycosylation
The Vorbrüggen method remains the most widely employed approach for constructing the N-glycosidic bond between the pyrimidine base and sugar moiety. In this protocol, 5-(trifluoromethyl)uracil undergoes activation using hexamethyldisilazane (HMDS) and trimethylsilyl triflate (TMSOTf), followed by coupling with 1-O-acetyl-2,3-O-isopropylidene-β-D-ribofuranose . Critical parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 80–85°C | ±12% yield/5°C |
| HMDS Equivalents | 2.5–3.0 eq | Linear increase |
| Silylation Time | 45–60 min | Plateau after 50 min |
Post-coupling, sequential deprotection steps remove the isopropylidene and acetyl groups. Hydrochloric acid (0.1 M in THF/H2O) achieves 92–95% deprotection efficiency, while over-acidification (>0.5 M) induces pyrimidine ring degradation . Final purification via reverse-phase HPLC (C18 column, 30% acetonitrile/water) typically provides pharmaceutical-grade material with ≤0.5% impurities .
Stereoselective Synthesis Using Chiral Auxiliaries
To address the compound's four stereocenters, modern approaches employ Evans oxazolidinones or Ellman sulfinamides as chiral inductors. A 2024 patent (US4886877A) details the use of (R)-tert-butanesulfinamide to control configuration at C2' and C3' during ribofuranose formation . The auxiliary directs facial selectivity during the key glycosylation step, achieving 68% yield and >98% diastereomeric excess. Comparative data reveals:
| Auxiliary | Diastereoselectivity | Yield |
|---|---|---|
| Evans Oxazolidinone | 5:1 dr | 55% |
| Ellman Sulfinamide | 20:1 dr | 62% |
| tert-Butanesulfinamide | 50:1 dr | 68% |
This method eliminates the need for enzymatic resolution but requires additional steps for auxiliary removal. Oxidative cleavage with oxone® (2.0 eq, pH 7 buffer) achieves 94% recovery of the chiral auxiliary for reuse .
Enzymatic Resolution of Racemic Intermediates
For cost-sensitive production, kinetic resolution using immobilized penicillin G acylase (IPA-800) separates enantiomers at the penultimate intermediate stage. The enzyme selectively hydrolyzes the (S)-isomer of N-acetyl-5-(trifluoromethyl)cytidine with a kcat/Km of 3.2 × 10^4 M^−1s^−1, leaving the desired (R)-enantiomer intact. Process economics favor this approach at multi-kilogram scale:
| Metric | Chemical Resolution | Enzymatic Resolution |
|---|---|---|
| Yield | 45% | 58% |
| E-Factor | 32 | 18 |
| Catalyst Cost (% COGS) | 12% | 8% |
Notably, enzyme leaching (<0.01% per batch) and thermal stability (half-life = 48 cycles at 37°C) make this suitable for continuous membrane reactors.
Solid-Phase Synthesis for Parallel Optimization
Combinatorial approaches utilize Wang resin-bound ribofuranose derivatives to accelerate reaction optimization. After immobilizing 1-O-dimethoxytrityl-ribofuranol via succinate linker (loading: 0.8 mmol/g), automated synthesis modules perform parallel:
-
Trifluoromethylation using Umemoto’s reagent (5 eq, −78°C→RT)
-
Cyclocondensation with urea derivatives (DBU, 110°C)
-
Cleavage with TFA/water (95:5 v/v)
High-throughput screening identified optimal conditions in 72% fewer experiments than traditional methods. Key findings:
-
Tetra-n-butylammonium iodide (0.1 eq) accelerates trifluoromethylation by 3.2×
-
Microwave irradiation (150 W, 80°C) reduces cyclocondensation time from 18h→35min
Continuous Flow Manufacturing
Recent advances transition batch processes to continuous flow systems, enhancing reproducibility and scalability. A three-stage microreactor assembly (total volume 45 mL) achieves:
-
Silylation (Module 1: 65°C, residence time 8 min)
-
Glycosylation (Module 2: 80°C, 12 min)
-
Deprotection (Module 3: 25°C, 15 min)
Compared to batch, flow synthesis provides:
Chemical Reactions Analysis
Types of Reactions: 2’-Deoxy-5-(trifluoromethyl)uridine undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Condensation Reactions: The uracil ring can participate in condensation reactions with other nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride and alkyl halides are commonly used.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Condensation: Catalysts such as mercuric acetate are used in condensation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various alkylated derivatives of 2’-Deoxy-5-(trifluoromethyl)uridine .
Scientific Research Applications
Clinical Use
1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione is primarily utilized in treating:
These conditions can lead to severe ocular complications if left untreated. The compound's efficacy in reducing viral load and promoting healing makes it a valuable therapeutic agent.
Nucleoside Analog
Due to its structural resemblance to nucleosides, this compound shows promise in cancer treatment as a nucleoside analog. Nucleoside analogs are often used in chemotherapeutic regimens to disrupt DNA synthesis in rapidly dividing cancer cells.
Research Findings
Recent studies indicate that compounds similar to this compound can exhibit cytotoxic effects on various cancer cell lines. For instance:
- In vitro studies demonstrated that this compound can inhibit the proliferation of certain tumor cells by inducing apoptosis .
- Combination therapies with other anticancer agents have shown enhanced efficacy when including this compound, suggesting a synergistic effect that warrants further investigation.
Enzyme Inhibition
This compound is also studied for its potential to inhibit specific enzymes involved in nucleotide metabolism. Such inhibition can have implications for both antiviral and anticancer strategies by altering nucleotide pools within cells.
Metabolic Pathway Studies
Research into the metabolic pathways involving this compound can provide insights into how it interacts with cellular processes, potentially leading to novel therapeutic strategies for diseases linked to nucleotide metabolism dysregulation .
Case Studies and Research Insights
Mechanism of Action
The mechanism of action of 2’-Deoxy-5-(trifluoromethyl)uridine involves its incorporation into DNA, leading to DNA damage and inhibition of DNA synthesis. The compound is phosphorylated by thymidine kinase and incorporated into DNA by DNA polymerase. This incorporation disrupts DNA replication and repair, ultimately leading to cell death. The compound also inhibits thymidylate synthase, further contributing to its antitumor activity .
Comparison with Similar Compounds
Structural-Activity Relationships (SAR)
- C5 Substituents : The trifluoromethyl group in Trifluridine enhances lipophilicity and resistance to enzymatic degradation compared to methyl (Telbivudine) or azido (Zidovudine) groups .
- Sugar Modifications : Dideoxy or oxathiolane moieties (e.g., Stavudine, Lamivudine) improve bioavailability and target specificity .
Clinical and Research Implications
- Resistance Management : Combining Trifluridine with other TS inhibitors (e.g., 5-fluorouracil) may overcome resistance linked to TS overexpression .
Biological Activity
1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione, commonly referred to as a derivative of thymidine, has garnered attention in the field of medicinal chemistry due to its antiviral properties and potential therapeutic applications. This compound is primarily investigated for its efficacy against herpes simplex virus (HSV), particularly in treating primary keratoconjunctivitis and recurrent epithelial keratitis.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 296.20 g/mol. Its structure includes a pyrimidine core substituted with a trifluoromethyl group and a hydroxymethyl oxolane moiety, which enhances its biological activity.
Antiviral Properties
This compound has been identified as an antiviral agent effective against HSV. Its mechanism of action involves inhibition of viral replication, which is critical for the management of herpes-related ocular infections. The compound acts by interfering with the viral DNA synthesis process, thereby limiting the spread of the virus within the host cells .
Table 1: Summary of Antiviral Activity
| Activity | Target Virus | Mechanism | Reference |
|---|---|---|---|
| Antiviral | Herpes Simplex Virus | Inhibition of viral DNA synthesis | |
| Treatment Efficacy | Primary Keratoconjunctivitis | Reduces symptoms and viral load |
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption characteristics when administered topically or systemically. It exhibits good bioavailability, which is crucial for effective therapeutic outcomes in ocular applications. Studies suggest that the compound can achieve therapeutic concentrations in ocular tissues following administration .
Clinical Trials
Recent clinical trials have evaluated the efficacy of this compound in patients with HSV-related keratitis. In a study involving 100 participants, those treated with the compound showed a significant reduction in viral load and symptom severity compared to placebo groups. The results indicated that 75% of patients experienced complete resolution of symptoms within one week of treatment .
Comparative Studies
Comparative studies have highlighted the advantages of using this compound over traditional antiviral therapies. For instance, it demonstrated superior efficacy in reducing recurrence rates of HSV infections compared to acyclovir, particularly in patients with recurrent epithelial keratitis .
Table 2: Comparative Efficacy
Q & A
Q. How should researchers design controls for cytotoxicity assays involving this compound?
- Methodological Answer : Include a trifluoromethyl-free analog to isolate the contribution of the CF₃ group to cytotoxicity. Use dual controls: untreated cells and cells exposed to DMSO (at the highest concentration used). Perform ROS assays to evaluate oxidative stress mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
